![molecular formula C45H84N4O2 B14360169 1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea CAS No. 91835-71-1](/img/structure/B14360169.png)
1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenyl ring substituted with methyl and octadecylcarbamoylamino groups, as well as an octadecylurea moiety. Its unique structure imparts specific chemical and physical properties that make it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the phenyl ring: The phenyl ring is synthesized with the desired substituents, such as the methyl and octadecylcarbamoylamino groups.
Urea formation: The octadecylurea moiety is introduced through a reaction between an amine and an isocyanate.
Coupling reactions: The phenyl ring and the urea moiety are coupled using appropriate reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenyl derivatives, while reduction can produce reduced urea derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea: shares structural similarities with other substituted phenylureas and carbamates.
Phenylurea derivatives: These compounds have a phenyl ring substituted with various functional groups, influencing their chemical and biological properties.
Carbamates: Compounds with carbamate groups exhibit similar reactivity and applications in chemistry and biology.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of long alkyl chains. These features impart distinct physical and chemical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
91835-71-1 |
|---|---|
Molekularformel |
C45H84N4O2 |
Molekulargewicht |
713.2 g/mol |
IUPAC-Name |
1-[2-methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea |
InChI |
InChI=1S/C45H84N4O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-39-46-44(50)48-42-38-36-37-41(3)43(42)49-45(51)47-40-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36-38H,4-35,39-40H2,1-3H3,(H2,46,48,50)(H2,47,49,51) |
InChI-Schlüssel |
CHWNEKUFALAALZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=CC(=C1NC(=O)NCCCCCCCCCCCCCCCCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


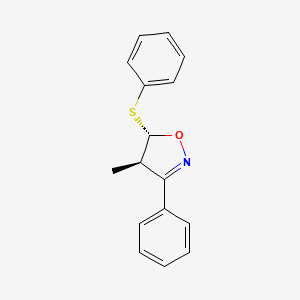
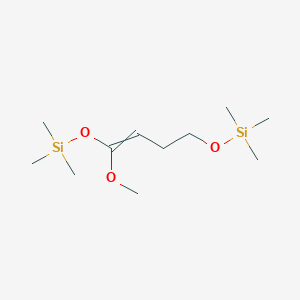
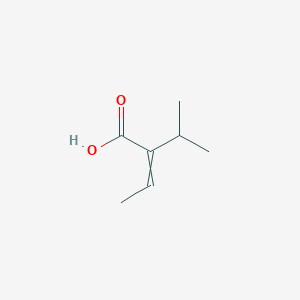
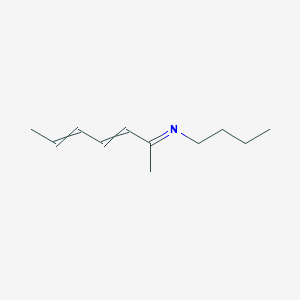
![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)

![N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide](/img/structure/B14360124.png)
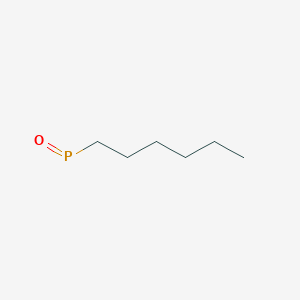
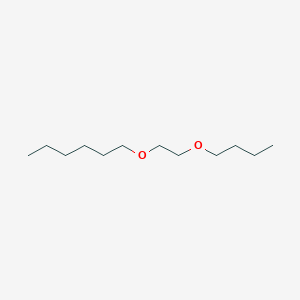
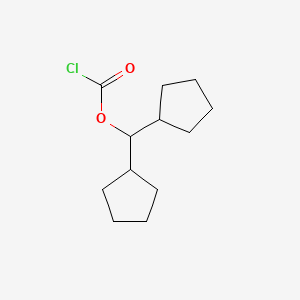
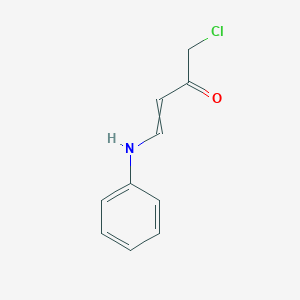
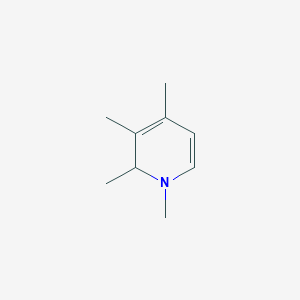
![3-[Tris(decyloxy)silyl]propanenitrile](/img/structure/B14360153.png)
![N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14360167.png)
